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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044 Get Quote

Executive Summary & Compound Identity
2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) is a substituted

-hydroxy acid (AHA) serving as a critical intermediate in the synthesis of pharmaceutical agents
such as Phenaglycodol (a sedative/anticonvulsant) and as a reference standard in metabolic
profiling of chlorophenyl-containing drugs.[1][2][3]

Its solubility profile is governed by the interplay between its lipophilic p-chlorophenyl moiety and

its hydrophilic

-hydroxy-carboxylic acid headgroup. Understanding this balance is essential for optimizing
extraction yields (e.g., from ether/water partitions) and designing crystallization protocols.

Physicochemical Identity
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Property Value / Description Source

IUPAC Name
2-(4-Chlorophenyl)-2-

hydroxypropanoic acid
[1]

Synonyms

p-Chloroatrolactic acid; 4-

Chloro-alpha-methylmandelic

acid

[2]

Molecular Formula [1]

Molecular Weight 200.62 g/mol [1]

Melting Point 117 – 120 °C [2]

Physical State
White to off-white crystalline

solid
[3]

pKa (Predicted) 3.4 – 3.7 (Acidic) [4]

LogP (Predicted) 1.6 – 1.9 [5]

Solubility Profile & Thermodynamics
Aqueous Solubility & pH Dependence
As a weak organic acid, the aqueous solubility of 2-(4-Chlorophenyl)-2-hydroxypropionic
acid is strictly pH-dependent. The intrinsic solubility (

) of the protonated (neutral) form is low due to the hydrophobic p-chlorophenyl ring, while the
ionized carboxylate form exhibits high solubility.

pH < pKa (~3.5): The compound exists primarily in its neutral, protonated form. Solubility is

limited by the crystal lattice energy (MP ~119°C).

Estimated

: 0.5 – 2.0 mg/mL (at 25°C).

pH > pKa: Solubility increases exponentially as the acid deprotonates to form the 2-(4-

chlorophenyl)-2-hydroxypropionate anion.
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pH > 6.0: Complete dissolution is typically achieved, forming stable sodium or potassium

salts.

Mechanism of Dissolution: The presence of the

-hydroxyl group facilitates intramolecular hydrogen bonding with the carboxylate, potentially
stabilizing the neutral form and slightly lowering the pKa compared to unsubstituted propionic
acid analogues.

Organic Solvent Solubility
The compound exhibits a "like-dissolves-like" behavior typical of polar aromatic compounds.

Solvent Class Solubility Rating Mechanistic Insight

Diethyl Ether High

Primary extraction solvent

during synthesis; disrupts

intermolecular H-bonds.

Ethanol / Methanol High

Soluble; used for

recrystallization. Forms H-

bonds with solvent.

DMSO / DMF Very High

>50 mg/mL; preferred for

preparing stock solutions for

biological assays.

Chloroform Moderate

Soluble, though less efficient

than ethers due to lack of H-

bond acceptance.

Water Low

Limited by the hydrophobic

aromatic ring (unless pH is

adjusted).

Thermodynamic Dissolution Cycle
The dissolution process involves the disruption of the crystal lattice (enthalpic penalty) followed

by solvation (enthalpic gain).
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Figure 1: Thermodynamic cycle of dissolution. The transition from solid to solution is driven by

the solvation energy overcoming the lattice energy, further enhanced by ionization at

physiological pH.

Experimental Methodologies for Profiling
To validate the solubility profile for regulatory or formulation purposes, the following "Self-

Validating" protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)
This is the gold standard for determining thermodynamic solubility.

Preparation: Add excess solid 2-(4-Chlorophenyl)-2-hydroxypropionic acid to 5 mL of

media (Buffer pH 1.2, 4.5, 6.8, and water).

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

Phase Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a saturated PVDF

filter (0.22 µm). Critical: Pre-saturate filter to prevent adsorption loss.

Quantification: Analyze supernatant via HPLC-UV (220–254 nm).

pH Verification: Measure the pH of the supernatant after equilibrium; the acidity of the

compound may shift the buffer pH.

Potentiometric Titration (pKa Determination)
Accurate pKa is required to predict pH-dependent solubility (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1365044?utm_src=pdf-body-img
https://www.benchchem.com/product/b1365044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


).

Instrument: Mettler Toledo or Sirius T3.

Protocol: Dissolve ~1 mg of compound in 0.1 M KCl (to maintain ionic strength). Titrate with

0.1 M KOH.

Analysis: The inflection point of the titration curve yields the pKa.

Validation: Use Bjerrum plots to confirm mono-protic behavior.

HPLC Analytical Method
For quantifying solubility samples:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [50:50 v/v].

Flow Rate: 1.0 mL/min.

Detection: UV @ 230 nm (Absorption maximum of chlorophenyl ring).

Synthesis & Purification Implications
The solubility profile directly dictates the purification strategy described in the synthesis of

Phenaglycodol intermediates [2].

Extraction: The acid is extracted from acidified aqueous reaction mixtures (pH < 2) into

Diethyl Ether. At this pH, the neutral form partitions almost exclusively into the organic

phase.

Recrystallization:

Solvent:Ethanol or Benzene/Petroleum Ether mixtures.

Procedure: Dissolve in hot ethanol (high solubility), then cool or add anti-solvent

(petroleum ether) to precipitate purified crystals (MP 117-120°C).
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Figure 2: Purification workflow leveraging the pH-dependent solubility profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

